molecular formula C14H8ClFN2OS2 B2540342 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide CAS No. 325986-65-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2540342
CAS No.: 325986-65-0
M. Wt: 338.8
InChI Key: VXICJUGELNCVMJ-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazole ring, a thiophene ring, and a fluorobenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

    Oxidation and Reduction: The thiazole and thiophene rings can undergo oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling reagents like palladium catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution at the fluorobenzamide moiety can introduce various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzamide moiety, in particular, can enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS2/c15-12-6-5-11(21-12)10-7-20-14(17-10)18-13(19)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXICJUGELNCVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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